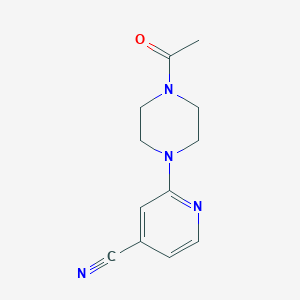

2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10(17)15-4-6-16(7-5-15)12-8-11(9-13)2-3-14-12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKPYKKEBRBJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile involves the reaction of commercially available starting materials under specific conditions. One common synthetic route includes the reaction of 4-cyanopyridine with 4-acetylpiperazine in the presence of a suitable solvent and catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine-based compounds showed promising activity against breast cancer cell lines. The introduction of the piperazine moiety in the structure may enhance the compound's binding affinity to target proteins involved in cancer progression.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuropharmacological Applications

3. Central Nervous System (CNS) Effects

The piperazine ring in the compound is known for its psychoactive properties, making it a subject of interest in neuropharmacology. Studies suggest that modifications to the piperazine structure can lead to compounds with enhanced activity against CNS disorders.

Case Study : Research published in Neuropharmacology highlighted a series of piperazine derivatives that exhibited anxiolytic effects in animal models. The study suggests that 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile could be further explored for its potential in treating anxiety and depression.

Synthesis and Formulation

The synthesis of 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile involves several steps, typically starting from readily available pyridine derivatives. The process can be optimized for yield and purity, making it suitable for pharmaceutical applications.

Synthesis Overview

- Starting Materials : Pyridine derivative, acetylpiperazine, and cyanide source.

- Reagents Used : Base (e.g., sodium hydride), solvents (e.g., DMF).

- Reaction Conditions : Typically carried out at elevated temperatures under inert atmosphere.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Carbonitrile Derivatives

Structural Variations and Implications

Substituent Effects on Piperazine/Piperidine Rings

- Acetylpiperazine (Target Compound) : The acetyl group introduces moderate lipophilicity, which may enhance membrane permeability in bioactive compounds. However, its steric bulk could limit binding in certain biological targets .

- Chlorophenylpiperazine () : The electron-withdrawing chlorine and aromatic ring enhance rigidity and may stabilize receptor-ligand interactions, a common feature in CNS-targeting drugs .

- Aminopiperidine (): The primary amine enables salt formation (e.g., hydrochloride) and hydrogen bonding, advantageous in drug solubility and bioavailability .

Pyridine Ring Modifications

- Nitrile Position: The target compound’s nitrile at position 4 (vs. position 3 in and ) alters dipole moments and reactivity.

- Additional Substituents : Methoxy () and thiophenyl groups () influence electronic properties. Methoxy’s electron-donating nature could enhance π-π stacking in crystal structures, while thiophenyl introduces sulfur-based conjugation .

Biological Activity

2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an acetylpiperazine group and a carbonitrile functional group. Its molecular formula is C₁₁H₁₄N₄O, and it has a molecular weight of approximately 218.25 g/mol. The presence of the piperazine moiety is significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyridine-based compounds, including 2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile, exhibit notable anticancer properties. A study demonstrated that certain analogs can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Properties

The compound's activity against microbial pathogens has also been explored. In vitro studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Structure-Activity Relationship (SAR)

The SAR analysis for 2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile has revealed that modifications to the piperazine ring and the carbonitrile group can significantly impact biological activity. For example:

| Modification | Observed Effect |

|---|---|

| Substitution on piperazine | Enhanced potency against cancer cells |

| Variation in carbonitrile group | Altered antimicrobial efficacy |

Studies have shown that certain substitutions lead to increased binding affinity for target receptors, which correlates with higher biological activity .

Case Studies

Q & A

Q. How can researchers address discrepancies in biological activity data for analogs of this compound?

- Methodological Answer :

- Meta-Analysis : Pool data from studies like antimicrobial screenings and adjust for methodological differences (e.g., MIC assay vs. disk diffusion).

- Dose-Response Curves : Re-test compounds under uniform conditions (e.g., 24-h incubation, 37°C) to establish EC₅₀ values.

- Crystallography : Resolve 3D structures of target-ligand complexes to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.